

Assessing the synergistic effects of custirsen with novel chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025



Assessing Custirsen's Synergistic Potential: A Comparative Guide for Researchers

An Objective Analysis of Preclinical and Clinical Synergies with Novel and Conventional Chemotherapeutic Agents

Custirsen (OGX-011), a second-generation antisense oligonucleotide, was developed to enhance the efficacy of anticancer therapies by inhibiting clusterin, a cytoprotective chaperone protein implicated in treatment resistance. While the agent showed initial promise in preclinical models and early-phase clinical trials, its journey through late-stage clinical evaluation has yielded crucial data for the drug development community. This guide provides a comprehensive comparison of custirsen's synergistic effects when combined with both novel and conventional chemotherapeutic agents, supported by experimental data and detailed protocols.

Preclinical Synergy with Novel Agents: The Case of Hsp90 Inhibitors

Preclinical research has explored the synergistic potential of custirsen with novel therapeutic agents, such as Heat-shock protein 90 (Hsp90) inhibitors. Hsp90 inhibitors can trigger a compensatory survival mechanism involving the upregulation of clusterin, thereby leading to treatment resistance. Preclinical studies in castrate-resistant prostate cancer (CRPC) models have shown that combining custirsen with Hsp90 inhibitors can abrogate this resistance mechanism.



In both in vitro and in vivo CRPC models, the combination of custirsen with the Hsp90 inhibitors PF-04929113 or 17-AAG demonstrated a synergistic effect.[1] This combination led to a significant 80% inhibition of tumor growth and prolonged survival compared to either agent used alone.[1] These findings suggest a rational, mechanism-based combination strategy that warrants further investigation.

Experimental Protocol: In Vivo Synergy Assessment of Custirsen and Hsp90 Inhibitors

- Animal Model: Castrate-resistant LNCaP or PC3 human prostate cancer xenograft models in athymic mice.
- Treatment Arms:
 - Vehicle Control
 - Custirsen (or scramble antisense oligonucleotide) alone (e.g., 15 mg/kg, intraperitoneally, three times a week)
 - Hsp90 Inhibitor alone (e.g., PF-04929113: 25 mg/kg, oral administration; or 17-AAG: 50 mg/kg, oral administration)
 - Custirsen in combination with Hsp90 Inhibitor
- Methodology: Tumor volumes are measured at regular intervals to assess growth inhibition.
 Survival is monitored over the course of the study. At the end of the study, tumors may be excised for pharmacodynamic analysis, including measurement of clusterin and Hsp90 client protein levels via immunoblotting and real-time RT-PCR.
- Endpoints:
 - Primary: Tumor growth delay, tumor growth inhibition, and overall survival.
 - Secondary: Assessment of apoptosis (e.g., PARP cleavage) and protein expression levels of clusterin, Akt, and androgen receptor.



Clinical Evaluation with Conventional Chemotherapies

The most extensive evaluation of custirsen's synergistic potential has been in combination with taxane-based chemotherapies in patients with metastatic castrate-resistant prostate cancer (mCRPC).

Phase II Clinical Trial (CUOG P-06c)

A randomized Phase II trial investigated custirsen in combination with either docetaxel and prednisone or mitoxantrone and prednisone as a second-line therapy for mCRPC patients who had progressed after first-line docetaxel.[2][3] The results of this study provided preliminary evidence of clinical activity and a manageable safety profile.[2][3]

Efficacy Endpoint	Custirsen + Docetaxel + Prednisone (DPC)	Custirsen + Mitoxantrone + Prednisone (MPC)
Median Overall Survival (OS)	15.8 months	11.5 months
Median Time to Pain Progression	10.0 months	5.2 months
PSA Decline ≥ 50%	40% of patients	27% of patients
Objective Partial Response	23% of evaluable patients	No objective responses

Table 1: Efficacy outcomes from the Phase II CUOG P-06c trial.[2][3][4][5]

Phase III Clinical Trials: SYNERGY and AFFINITY

Two large, randomized, open-label Phase III trials, SYNERGY and AFFINITY, were conducted to definitively assess the clinical benefit of adding custirsen to standard-of-care chemotherapy in mCRPC.

The SYNERGY trial evaluated custirsen in combination with first-line docetaxel and prednisone.[6][7][8] The AFFINITY trial assessed custirsen with second-line cabazitaxel and prednisone in patients who had previously received docetaxel.[9][10][11]



Despite the promising preclinical rationale and early clinical data, neither of these pivotal trials met their primary endpoint of improving overall survival.[6][9][10][11]

Efficacy Endpoint	SYNERGY Trial (Custirsen + Docetaxel vs. Docetaxel)	AFFINITY Trial (Custirsen + Cabazitaxel vs. Cabazitaxel)	
Median Overall Survival (OS)	23.4 months vs. 22.0 months	14.1 months vs. 13.4 months	
Hazard Ratio (HR) for OS	0.93 (95% CI: 0.79-1.10)	0.97 (95% CI: 0.80-1.21)	
p-value	0.415	0.80	

Table 2: Primary efficacy outcomes from the Phase III SYNERGY and AFFINITY trials.[6][9][10] [11]

While the addition of custirsen was reasonably well-tolerated, it was associated with an increase in certain adverse events.

Grade ≥ 3 Adverse Event	SYNERGY Trial (Custirsen + Docetaxel Arm)	SYNERGY Trial (Docetaxel Alone Arm)	AFFINITY Trial (Custirsen + Cabazitaxel Arm)	AFFINITY Trial (Cabazitaxel Alone Arm)
Neutropenia	33%	21%	22%	20%
Febrile Neutropenia	11%	6%	5%	3%
Fatigue	12%	8%	7%	6%
Anemia	-	-	22%	16%

Table 3: Rates of common Grade 3 or worse adverse events in the SYNERGY and AFFINITY trials.[6][10]

Experimental Protocol: Phase III Clinical Trials (SYNERGY and AFFINITY)

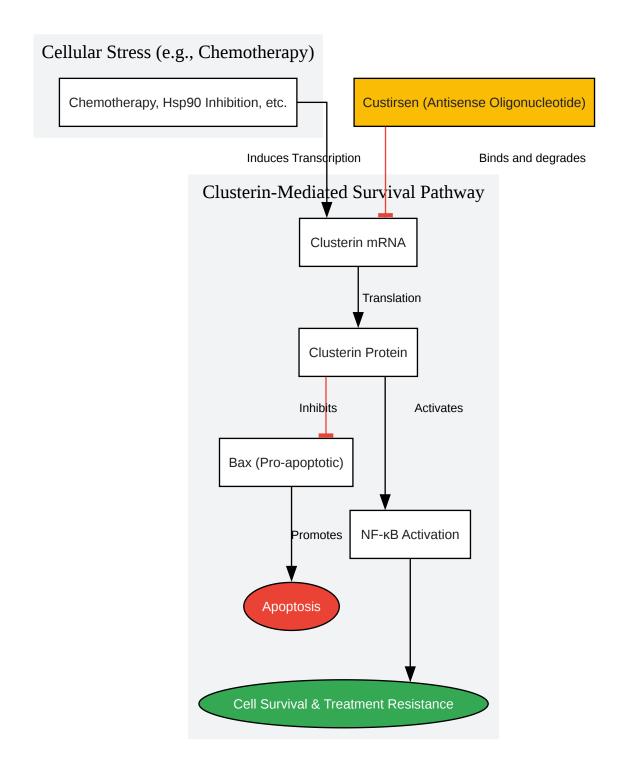


- Patient Population: Men with metastatic castration-resistant prostate cancer. The SYNERGY trial focused on first-line treatment, while the AFFINITY trial was for second-line treatment after docetaxel failure.
- Treatment Arms (SYNERGY):
 - Custirsen (640 mg IV weekly after three loading doses) + Docetaxel (75 mg/m² IV every 3 weeks) + Prednisone (5 mg orally twice daily)
 - Docetaxel (75 mg/m² IV every 3 weeks) + Prednisone (5 mg orally twice daily)
- Treatment Arms (AFFINITY):
 - Custirsen (640 mg IV on days 1, 8, and 15 after three loading doses) + Cabazitaxel (25 mg/m² IV every 3 weeks) + Prednisone (10 mg orally daily)
 - Cabazitaxel (25 mg/m² IV every 3 weeks) + Prednisone (10 mg orally daily)
- Primary Endpoint: Overall Survival.
- Stratification Factors: Included opioid use for cancer-related pain and radiographic evidence of progression.

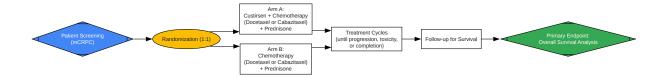
Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathway and clinical trial workflow.









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- To cite this document: BenchChem. [Assessing the synergistic effects of custirsen with novel chemotherapeutic agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598084#assessing-the-synergistic-effects-of-custirsen-with-novel-chemotherapeutic-agents]

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